6-(Pyrrolidin-2-yl)-1H-indole
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Overview
Description
6-(Pyrrolidin-2-yl)-1H-indole: is a compound that features a pyrrolidine ring attached to an indole structure The indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrolidine rings.
Scientific Research Applications
6-(Pyrrolidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins due to its three-dimensional structure and stereochemistry . The indole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Pyrrolizines: Compounds containing a fused pyrrole and pyrrolidine ring, known for their biological activity.
Uniqueness: 6-(Pyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings in a single molecule. This combination allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-pyrrolidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-2-11(13-6-1)10-4-3-9-5-7-14-12(9)8-10/h3-5,7-8,11,13-14H,1-2,6H2 |
InChI Key |
BRGKIUKSKKBZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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